3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine and chlorine substituents on the pyrazolo[4,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine typically involves the bromination and chlorination of pyrazolo[4,3-b]pyridine derivatives. One common method involves the bromination of 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyridine derivatives, dehalogenated compounds, and biaryl structures, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and anti-cancer agents.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and disease mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the chlorine substituents.
3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine: Contains two bromine atoms instead of bromine and chlorine.
5,7-Dichloro-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine substituent but has two chlorine atoms.
Uniqueness
3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interaction with biological targets. This dual halogenation provides a versatile platform for further functionalization and optimization in various applications .
Properties
Molecular Formula |
C6H2BrCl2N3 |
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Molecular Weight |
266.91 g/mol |
IUPAC Name |
3-bromo-5,7-dichloro-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H2BrCl2N3/c7-6-5-4(11-12-6)2(8)1-3(9)10-5/h1H,(H,11,12) |
InChI Key |
HFRZDSIBDWHCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNC(=C2N=C1Cl)Br)Cl |
Origin of Product |
United States |
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